molecular formula C18H14O6 B2747991 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 307551-70-8

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2747991
CAS No.: 307551-70-8
M. Wt: 326.304
InChI Key: RBZWDICAXJFHSY-UHFFFAOYSA-N
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Description

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a phenyl group at position 2 and a 1-carboxyethoxy substituent at position 5 (Figure 1).

Properties

IUPAC Name

5-(1-carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10(17(19)20)23-12-7-8-14-13(9-12)15(18(21)22)16(24-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZWDICAXJFHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the reaction of 5-(1-carboxyethoxy) isophthalic acid with appropriate reagents under controlled conditions. One method involves the use of cadmium nitrate hexahydrate and 4,4′-bipyridine to form a metal-organic framework . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions:

    Hydrolysis: The ester linkage (carboxyethoxy group) can be hydrolyzed under acidic or basic conditions, breaking it down into ethanol and the corresponding carboxylic acid.

    Decarboxylation: The carboxylic acid groups might undergo decarboxylation at high temperatures, releasing CO2 and forming ketone or anhydride functionalities.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) for the extraction of organic compounds from environmental samples.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent coordination polymers for the detection of antibiotics and pesticides.

Mechanism of Action

The mechanism of action of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on ionotropic and metabotropic receptors in the central nervous system, influencing neurotransmitter activity . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid (Target Compound) 1-Carboxyethoxy Carboxylic acid C₁₈H₁₄O₆ 326.30 Polar carboxylic acid and carboxyethoxy groups; high potential for hydrogen bonding.
Isopropyl 5-(1-methoxycarbonylethoxy)-2-methyl-1-benzofuran-3-carboxylate 1-Methoxycarbonylethoxy Isopropyl ester C₁₈H₂₀O₆ 356.36 Ester groups enhance lipophilicity; methyl substitution at position 2 increases steric bulk.
Ethyl 5-((1-methyl-4-nitro-1H-imidazol-5-yl)oxy)-2-phenylbenzofuran-3-carboxylate Nitroimidazole-substituted oxy Ethyl ester C₂₃H₁₉N₃O₆ 433.42 Nitroimidazole introduces strong electron-withdrawing effects; potential for redox activity.
5-[(2-Methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid (2-Methylbenzyl)oxy Carboxylic acid C₂₃H₁₈O₄ 358.39 Methylbenzyl group enhances hydrophobicity; bulky substitution may hinder intermolecular interactions.
5-Ethoxy-2-methyl-1-benzofuran-3-carboxylic acid Ethoxy Carboxylic acid C₁₂H₁₂O₄ 220.22 Simpler structure with ethoxy group; lower molecular weight improves metabolic stability.
5-[(3-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid (3-Chlorobenzyl)oxy Carboxylic acid C₂₂H₁₅ClO₄ 378.81 Chlorine atom introduces halogen bonding potential; moderate lipophilicity.
Ethyl 5-(cyanomethoxy)-2-phenylbenzofuran-3-carboxylate Cyanomethoxy Ethyl ester C₂₀H₁₅NO₄ 357.35 Nitrile group (electron-withdrawing) enhances electrophilicity; ester reduces solubility.

Key Observations from Structural Comparisons

Functional Group Impact: The target compound’s carboxylic acid at position 3 contrasts with ester derivatives (e.g., ), which are more lipophilic but less polar. Carboxylic acids generally exhibit higher solubility in aqueous media and stronger hydrogen-bonding capacity .

Substituent Position and Bulk :

  • Methylbenzyl () and chlorobenzyl () groups at position 5 increase steric hindrance, which may reduce binding affinity in biological systems but enhance stability against enzymatic degradation.
  • Methyl substitution at position 2 () further rigidifies the benzofuran core compared to phenyl substitution in the target compound.

Molecular Weight and Complexity :

  • Derivatives with larger substituents (e.g., ) have higher molecular weights (>350 g/mol), which may affect pharmacokinetic properties like membrane permeability.

Research Implications and Limitations

While the provided evidence lacks experimental data on biological activity or physicochemical properties, structural analysis allows for informed hypotheses:

  • The target compound’s carboxyethoxy group may serve as a prodrug moiety, hydrolyzing in vivo to release active metabolites.
  • Halogenated analogs () could exhibit enhanced binding to proteins via halogen bonds, a feature exploited in drug design.
  • Ester derivatives () are likely more suitable for hydrophobic environments, such as lipid membranes or polymer matrices.

Limitations : Absence of empirical data on solubility, stability, or bioactivity restricts deeper mechanistic insights. Further experimental studies are required to validate these hypotheses.

Biological Activity

Overview

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid is a member of the benzofuran class, characterized by a fused benzene and furan ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

  • Molecular Formula : C18H16O6
  • IUPAC Name : 5-(1-carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid
  • CAS Number : 307551-70-8

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds, including 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715.4
HeLa20.3

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for controlling cancer cell growth.

The biological activity of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Ionotropic and Metabotropic Receptors : The compound may modulate neurotransmitter activity by binding to these receptors, influencing various signaling pathways.
  • Enzyme Inhibition : It has been found to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several benzofuran derivatives, including 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation

A study conducted at a leading university investigated the effects of this compound on cancer cell lines. The findings revealed that treatment with 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential utility in cancer therapy.

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